Miriplatin hydrate
Description
Overview of Platinum-Based Chemotherapeutic Agents in Cancer Therapy
Platinum-based compounds are a cornerstone of modern chemotherapy, utilized in the treatment of a wide array of cancers. wikipedia.org These drugs exert their anticancer effects by interacting with DNA in cancer cells, forming adducts that create crosslinks within and between DNA strands. wikipedia.orgmdpi.com This process disrupts DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis, in rapidly dividing cancer cells. medicalnewstoday.compatsnap.com
The first-generation platinum agent, cisplatin (B142131), discovered in the 1960s and approved for medical use in 1978, demonstrated significant efficacy against various malignancies, including testicular, ovarian, and bladder cancers. medicalnewstoday.comnih.gov However, its clinical utility is often limited by significant side effects. nih.gov This led to the development of second-generation agents like carboplatin, which offered a similar mechanism of action but with a different toxicity profile. medicalnewstoday.comnih.gov The third generation of platinum drugs, which includes oxaliplatin (B1677828) and the subject of this article, miriplatin (B1139251), was developed to further refine efficacy and manage side effects. bohrium.comd-nb.info These agents are often used in combination with other chemotherapy drugs or treatments to enhance their effectiveness. medicalnewstoday.com
Generations of Platinum-Based Chemotherapeutic Agents
| Generation | Compound | Key Characteristics |
|---|---|---|
| First | Cisplatin | Broad-spectrum activity, significant side effects. medicalnewstoday.comnih.gov |
| Second | Carboplatin | Similar mechanism to cisplatin, altered toxicity profile. medicalnewstoday.comnih.gov |
Historical Context of Miriplatin Monohydrate Development
Miriplatin, with the chemical name cis-[((1R,2R)-1,2-cyclohexanediamine-N, N')bis(myristato)]-platinum(II)monohydrate, is a novel lipophilic platinum complex. spandidos-publications.com It was developed by Dainippon Sumitomo Pharma (now Sumitomo Pharma) specifically for the treatment of hepatocellular carcinoma (HCC), the most common type of primary liver cancer. patsnap.comspringer.com The development of miriplatin was driven by the need for a platinum agent that could be effectively delivered and retained within liver tumors. sumitomo-chem.co.jp
The research and development process involved synthesizing several platinum complexes with various fatty acids as leaving groups. sumitomo-chem.co.jp Miriplatin was selected based on its suspensibility in an oily lymphographic agent (Lipiodol), its platinum release characteristics, and its antitumor activity in preclinical models. sumitomo-chem.co.jp It was approved for clinical use in Japan in 2009 for the treatment of HCC via a procedure known as transarterial chemoembolization (TACE). springer.comsumitomo-chem.co.jpwikipedia.org
Rationale for Miriplatin Monohydrate as a Third-Generation Platinum Agent in Hepatic Malignancies
Miriplatin's designation as a third-generation platinum agent for hepatic malignancies stems from its unique chemical properties and targeted delivery mechanism. wjgnet.com Unlike water-soluble platinum drugs such as cisplatin, miriplatin is lipophilic, meaning it has a high affinity for fatty substances. patsnap.comnih.gov This property allows it to form a stable suspension with Lipiodol, an iodized oil used as a carrier in TACE procedures. sumitomo-chem.co.jpnih.gov
When this suspension is administered into the hepatic artery, it is selectively taken up and retained within the hypervascularized liver tumors. sumitomo-chem.co.jpnih.gov This targeted delivery has several advantages:
Prolonged Drug Retention: The lipophilic nature of miriplatin ensures that it remains in the tumor for an extended period, allowing for the gradual and sustained release of its active platinum components. patsnap.comnih.gov
Enhanced Local Efficacy: By concentrating the drug at the tumor site, a higher therapeutic effect can be achieved within the cancerous tissue. patsnap.comnih.gov
Reduced Systemic Exposure: The localized delivery minimizes the amount of the drug that enters the systemic circulation, which is a key factor in reducing systemic side effects often associated with platinum-based chemotherapy. nih.govnih.gov
Structure
2D Structure
Properties
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H28O2.C6H14N2.H2O.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;1H2;/q;;;;+2/p-2/t;;5-,6-;;/m..1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDBMUAJGMXQAY-GSEQGPDBSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.O.[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.O.[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70N2O5Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179715 | |
| Record name | Miriplatin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
782.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250159-48-9 | |
| Record name | Miriplatin monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250159489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Miriplatin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIRIPLATIN MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75H6U03J2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Synthetic Methodologies and Chemical Derivatization of Miriplatin Monohydrate
Advanced Synthetic Routes for Miriplatin (B1139251) Monohydrate
The synthesis of Miriplatin, chemically known as (SP-4-2)-[(1R,2R)-1,2-cyclohexanediamine-κN,κN']bis(tetradecanoato-κO)platinum(II), has been approached through various chemical pathways. An early method involved starting from potassium tetrachloroplatinate(II) (K₂PtCl₄). A more recent and improved synthetic route begins with the intermediate Pt(C₆H₁₄N₂)I₂, which is reacted with silver myristate (CH₃(CH₂)₁₂COOAg) in water. scholaris.camagtechjournal.com This method is considered an improvement as it avoids the use of chloroform, a hazardous solvent. scholaris.ca
Another notable synthetic approach involves the reaction of [(1R,2R)-(-)-1,2-diaminocyclohexane]platinum dinitrate with a myristate salt in a mixed solvent system. google.com This method is characterized by its simplicity, mild reaction temperatures, and short reaction times, making it suitable for industrial-scale production. google.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
The efficiency of Miriplatin synthesis is highly dependent on the optimization of reaction conditions, including temperature, reaction time, and molar ratios of reactants. For the synthesis starting from [(1R,2R)-(-)-1,2-diaminocyclohexane]platinum dinitrate and a myristate, the reaction temperature is typically maintained between 20°C and 45°C, with a preferred range of 30°C to 45°C. google.com The reaction time is generally short, ranging from 5 minutes to 1 hour, with an optimal time of 5 to 30 minutes. google.com
| Parameter | Range | Preferred Range | Reference |
| Reaction Temperature | 20°C - 45°C | 30°C - 45°C | google.com |
| Reaction Time | 5 min - 1 hr | 5 min - 30 min | google.com |
| Molar Ratio (Myristate:Pt complex) | (2.0-3.0):1.0 | (2.2-2.4):1.0 | google.com |
Solvent Selection and Its Impact on Synthesis Efficiency
The choice of solvent plays a pivotal role in the synthesis of Miriplatin, affecting reaction rates, yields, and the ease of purification. Early synthetic methods utilized solvents like n-butanol and chloroform. scholaris.camagtechjournal.com However, due to the hazardous nature of chloroform, alternative solvent systems have been developed. scholaris.ca
An improved synthesis route employs water as the reaction medium for the reaction between Pt(C₆H₁₄N₂)I₂ and silver myristate. atlantis-press.com This approach is not only more environmentally friendly but also allows for easy separation of the product from the silver iodide byproduct by dissolving the product in ethanol. scholaris.ca
A patented method utilizes a mixed solvent system composed of a C1-C4 alkanol, chloromethane, and water for the reaction between [(1R,2R)-(-)-1,2-diaminocyclohexane]platinum dinitrate and a myristate. google.com This mixed solvent system is reported to facilitate a simple operation with low reaction temperatures and short reaction times. google.com The use of a mixed solvent system for recrystallization is also crucial for obtaining high-purity Miriplatin. google.com
| Solvent System | Synthetic Step | Advantages | Reference |
| n-Butanol | Reaction of Pt(C₆H₁₄N₂)(NO₂)₂ with sodium myristate | --- | magtechjournal.com |
| Water / Ethanol | Reaction of Pt(C₆H₁₄N₂)I₂ with silver myristate / Product separation | Avoids hazardous chloroform, easy separation | scholaris.caatlantis-press.com |
| C1-C4 Alkanol / Chloromethane / Water | Reaction of [(1R,2R)-(-)-1,2-diaminocyclohexane]platinum dinitrate with myristate | Simple operation, low temperature, short time | google.com |
Purification Techniques for Pharmaceutical-Grade Miriplatin Monohydrate
Achieving a high degree of purity is paramount for pharmaceutical applications of Miriplatin monohydrate. Recrystallization is a key purification technique employed to obtain the compound in a form suitable for clinical use. rsc.orgmnstate.edulibretexts.org The selection of an appropriate solvent system is critical for effective recrystallization. mnstate.edumt.com
A patented purification method describes the recrystallization of Miriplatin from a mixed solvent of chloromethane, a C1-C4 alkanol, and water. google.com This process involves dissolving the crude Miriplatin in the mixed solvent at a temperature of 30°C to 45°C, followed by optional hot filtration. The filtrate is then cooled to a temperature between -20°C and 20°C to induce crystallization. google.com A preferred crystallization temperature is between -5°C and 5°C. google.com The resulting crystals are then separated and dried under vacuum at 30°C to 50°C. This method has been shown to yield Miriplatin with a purity greater than 99.5%. google.com
Another important aspect of producing pharmaceutical-grade Miriplatin is controlling the particle size and morphology. The freeze-drying method has been employed to produce fine, spherical particles with an average size of approximately 10 μm. sumitomo-chem.co.jp This modification of the particle properties enhances the wettability and dispersibility of the drug product in oily formulations. sumitomo-chem.co.jp
Structural Analogs and Modifications of Miriplatin Monohydrate
To improve the therapeutic index and overcome resistance mechanisms associated with platinum-based drugs, research has focused on the design and synthesis of structural analogs of Miriplatin. These modifications often involve altering the lipophilic character of the molecule, primarily by changing the fatty acid ligands.
Design and Synthesis of Novel Miriplatin Derivatives
The core structure of Miriplatin, featuring a (1R,2R)-diaminocyclohexane (DACH) carrier ligand, provides a scaffold for the introduction of different leaving groups to modulate the compound's lipophilicity and, consequently, its biological activity. Several studies have explored the synthesis of lipophilic platinum(II) and platinum(IV) complexes with various carboxylate ligands. rsc.orgnih.gov
For instance, novel lipophilic platinum(II) complexes have been synthesized using 3,5-diisopropylsalicylate as the leaving group with different carrier ligands, including 1R,2R-diaminocyclohexane. nih.gov Another area of exploration involves the synthesis of platinum(IV) complexes with increasingly lipophilic carboxylate axial ligands, with carbon chain lengths ranging from C10 to C18. rsc.org The synthesis of fatty-acid-like Pt(IV) prodrugs represents another innovative approach, where modifications to the head group of the fatty acid can significantly impact the compound's properties. mdpi.com
The general synthetic strategy for these derivatives often involves the reaction of a suitable platinum precursor, such as a di-aqua or di-chloro platinum complex, with the desired carboxylic acid or its salt. The synthesis of hindered, chiral 1,2-diaminodiamantane platinum(II) complexes with chloride and oxalate (B1200264) ligands further illustrates the diversity of structural modifications being investigated. universiteitleiden.nl
Structure-Activity Relationship Studies of Miriplatin Monohydrate Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications influence the anticancer activity of Miriplatin analogs. A key focus of these studies is the role of lipophilicity. rsc.orgnih.gov
Studies on a series of lipophilic platinum(IV) complexes with varying carboxylate axial ligands (C10–C18) have shown that increased lipophilicity can lead to nanomolar levels of activity against several cancer cell lines. rsc.org However, a clear correlation between increasing lipophilicity, cellular accumulation, and cytotoxicity is not always observed, suggesting that other factors also play a significant role. rsc.org
In the case of fatty-acid-like Pt(IV) prodrugs, modifications to the head group have a profound effect on their anticancer activity. mdpi.com Interestingly, hydrophilic modifications have been shown to enhance the potency of these metallodrugs, while hydrophobic modifications significantly decrease their cytotoxicity. mdpi.com This counterintuitive finding suggests that increased hydrophobicity may not always lead to enhanced cellular uptake. mdpi.com A study on platinum(II) complexes with 3,5-diisopropylsalicylate as the leaving group found that the analog with the 1R,2R-diaminocyclohexane carrier ligand (LSPt-2) exhibited significant anticancer activity and good lipophilicity. nih.gov
The nature of the carrier ligand also influences the activity. For example, the R,R-enantiomer of a 1,2-diaminodiamantane platinum(II) dichloride complex showed increased efficacy compared to cisplatin (B142131) in both sensitive and resistant ovarian cancer cell lines, highlighting the importance of the steric and chiral properties of the ligand. universiteitleiden.nl
| Compound Class | Key Structural Modification | Impact on Activity | Reference |
| Lipophilic Pt(IV) Complexes | Varied carboxylate axial ligands (C10-C18) | Increased lipophilicity can lead to nanomolar activity, but correlation with cytotoxicity is not always direct. | rsc.org |
| Fatty-Acid-Like Pt(IV) Prodrugs | Modified head group of fatty acid | Hydrophilic modifications enhance potency; hydrophobic modifications decrease cytotoxicity. | mdpi.com |
| Lipophilic Pt(II) Complexes | 3,5-diisopropylsalicylate leaving group | The analog with a DACH carrier ligand showed significant anticancer activity. | nih.gov |
| Diaminodiamantane Pt(II) Complexes | Bulky, chiral 1,2-diaminodiamantane ligand | The (R,R)-enantiomer showed increased efficacy over cisplatin. | universiteitleiden.nl |
Iii. Molecular and Cellular Mechanisms of Action of Miriplatin Monohydrate
DNA Adduct Formation and Intercalation Dynamics
The primary cytotoxic mechanism of Miriplatin (B1139251) monohydrate, like other platinum-based agents, involves direct interaction with nuclear DNA. patsnap.comspringer.com The drug is designed to be highly lipophilic, which facilitates its formulation in an oily carrier for targeted delivery and sustained release. researchgate.netsumitomo-chem.co.jp Upon administration, Miriplatin is converted to its active form, which can then form covalent bonds with DNA, leading to significant disruption of normal cellular processes. researchgate.netsci-hub.se
Miriplatin itself does not directly bind to DNA. It serves as a prodrug that, following its sustained release, is converted into an active platinum compound, dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum (DACH-Pt-Cl2), or a subsequently aquated species. researchgate.netsci-hub.se This active moiety, which contains the diaminocyclohexane (DACH) carrier ligand, is responsible for forming platinum-DNA adducts. researchgate.net These adducts are covalent bonds, or cross-links, that form between the platinum atom and DNA strands. researchgate.netsmolecule.com
Quantitative studies have been performed to measure the extent of this DNA binding. In one key in vitro study, rat hepatoma AH109A cells were treated with Miriplatin suspended in an oily lymphographic agent (Lipiodol). The results demonstrated significant platinum incorporation into the cellular DNA, confirming the formation of DNA adducts as a central event in its mechanism. nih.govmedchemexpress.com
Table 1: Quantitative Analysis of Miriplatin-DNA Adduct Formation in AH109A Cells
| Treatment Condition | Duration | Platinum (Pt) Incorporated into DNA (pg Pt / µg DNA) | Reference |
|---|---|---|---|
| Miriplatin/Lipiodol (100 µg/mL) | 3 days | 509 ± 100 | nih.gov |
| Cisplatin (B142131)/Lipiodol (15 µg/mL) | 3 days | 34.1 ± 11.0 | nih.gov |
The formation of bulky platinum-DNA adducts physically obstructs the DNA template. patsnap.com This interference sterically hinders the progression of DNA polymerase and RNA polymerase along the DNA strands. libretexts.org As a consequence, two fundamental cellular processes are inhibited:
DNA Replication: The inability of DNA polymerase to read the DNA template and synthesize a new strand halts the process of DNA replication, which is essential for cell division. patsnap.comlibretexts.org This leads to cell cycle arrest. nii.ac.jpnih.gov
Transcription: The blockage of RNA polymerase prevents the synthesis of messenger RNA (mRNA) from the DNA template. patsnap.comsmolecule.com This disruption of transcription halts the production of proteins vital for cellular function and survival. libretexts.org
This dual inhibition of replication and transcription is a critical factor in the cytotoxic effect of Miriplatin monohydrate, ultimately triggering programmed cell death. patsnap.com
Induction of Programmed Cell Death Pathways
The extensive DNA damage and subsequent halt of replication and transcription caused by Miriplatin monohydrate adducts signal to the cell that it is irreparably damaged, leading to the initiation of programmed cell death, or apoptosis. patsnap.comnih.govmedchemexpress.com
Miriplatin monohydrate is a potent inducer of apoptosis. researchgate.netnih.gov The formation of platinum-DNA adducts is recognized by the cell's DNA damage response machinery, which in turn activates signaling cascades that converge on the execution of apoptosis. researchgate.net Evidence from studies using the active form of miriplatin (DPC) in combination with radiation shows a strong induction of cleaved PARP (Poly (ADP-ribose) polymerase), a key substrate for activated caspases and a hallmark of apoptosis. nii.ac.jpnih.gov This suggests the activation of the caspase cascade is a central part of the apoptotic response. Further research indicates that the JNK (c-Jun N-terminal kinase) signaling pathway may be involved in mediating this apoptotic induction. nii.ac.jp
Research has identified a specific and crucial player in the apoptotic pathway triggered by Miriplatin: the p53 up-regulated modulator of apoptosis (PUMA). PUMA is a BH3-only protein that is essential for apoptosis initiated by various stimuli. nih.gov Studies on hepatocellular carcinoma (HCC) cells have demonstrated that the combination of Miriplatin's active form and radiation results in a synergistic anti-tumor effect that is mediated by PUMA. nii.ac.jpnih.gov
Key findings highlight the importance of this pathway:
PUMA Induction: Treatment with Miriplatin's active form (DPC) and radiation significantly increased the expression of PUMA in HCC cells. nii.ac.jp
Functional Requirement: The role of PUMA was confirmed when its knockdown using siRNA significantly diminished the level of apoptosis in the cancer cells. nii.ac.jpnih.gov
Upstream Signaling: The induction of PUMA in this context appears to be dependent on the JNK signaling pathway, and importantly, it functions effectively in cancer cells regardless of their p53 mutational status. nii.ac.jp
Table 2: Key Proteins Implicated in Miriplatin Monohydrate-Induced Apoptosis
| Protein | Role in Apoptosis | Observation in Miriplatin Studies | Reference |
|---|---|---|---|
| PUMA | A pro-apoptotic BH3-only protein that initiates the mitochondrial pathway of apoptosis. | Expression is significantly induced by Miriplatin (in combination with radiation). Knockdown of PUMA reduces Miriplatin-induced apoptosis. | nii.ac.jpnih.gov |
| Cleaved PARP | A marker of apoptosis, generated by caspase activity. | Expression is strongly induced by Miriplatin (in combination with radiation), indicating activation of the caspase cascade. | nii.ac.jpnih.gov |
| p-JNK / p-c-JUN | Components of the JNK signaling pathway. | Expression is enhanced, suggesting this pathway is upstream of PUMA induction. | nii.ac.jp |
Intracellular Accumulation and Retention Mechanisms
The efficacy of Miriplatin monohydrate is profoundly influenced by its unique physical and chemical properties, particularly its lipophilicity. patsnap.comresearchgate.net Unlike water-soluble platinum agents, Miriplatin is highly soluble in lipids, which allows it to be formulated as a suspension in an oily carrier, such as Lipiodol, for intra-arterial administration. nih.govspandidos-publications.com
This formulation is key to its mechanism of accumulation and retention:
Selective Accumulation: When administered via trans-arterial chemoembolization (TACE), the Miriplatin-Lipiodol suspension is selectively delivered to and retained within the hypervascularized tumor tissue. patsnap.comsumitomo-chem.co.jp
Sustained Release: The lipophilic nature of the drug ensures it has a high affinity for the oily carrier, leading to a gradual, sustained release of the active platinum compound directly at the tumor site. nih.govresearchgate.netplos.org
Prolonged Retention: This sustained-release property results in a much longer retention time of the drug within the tumor compared to conventional platinum agents. nih.govnii.ac.jp This prolonged local exposure enhances the formation of platinum-DNA adducts within cancer cells while minimizing the amount of drug that enters systemic circulation. nih.govpatsnap.com
Studies with alternative formulations, such as Miriplatin-loaded liposomes, have also shown that enhancing intracellular delivery through mechanisms like endocytosis can lead to a sharp increase in intracellular platinum accumulation compared to other platinum drugs. nih.gov This underscores the principle that the delivery vehicle and the drug's lipophilicity are critical factors governing its intracellular concentration and, consequently, its therapeutic effect.
Cellular Uptake Pathways and Membrane Transport Dynamics
The cellular entry of Miriplatin is a critical first step in its mechanism of action and is intrinsically linked to its chemical structure. As a highly lipophilic, or fat-soluble, platinum complex, its transport across the cell membrane differs from water-soluble platinum agents like cisplatin. sumitomo-chem.co.jpspandidos-publications.comnih.gov While less lipophilic compounds often rely on specific protein transporters to enter cells, the uptake of highly lipophilic drugs can be governed by other mechanisms, such as passive diffusion and endocytosis. nih.govresearchgate.netresearchgate.net
The primary uptake mechanism for lipophilic platinum complexes is often passive diffusion, where the drug moves across the lipid bilayer of the cell membrane down its concentration gradient. researchgate.net However, recent research into nanoparticle delivery systems provides further insight into the potential pathways for Miriplatin. A study involving a Miriplatin-loaded liposome (B1194612) (a lipid-based nanoparticle) demonstrated that its cellular entry was mediated by endocytosis, a process where the cell membrane engulfs the particle to form an internal vesicle. nih.gov Specifically, this uptake was found to be dependent on the protein Caveolin-1 (B1176169) (Cav-1), suggesting a role for caveolae-mediated endocytosis, a pathway characterized by flask-shaped invaginations of the cell membrane. nih.govnih.gov The study revealed that the level of Cav-1 expression could even determine a switch between different endocytic pathways, such as caveolae-mediated entry or macropinocytosis. nih.gov
Although these findings are based on a liposomal formulation, they strongly suggest that endocytosis is a probable and significant pathway for Miriplatin, especially given its administration as a suspension in the oily carrier Lipiodol. sumitomo-chem.co.jpnih.gov The general mechanisms for cellular uptake of foreign materials include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, all of which represent potential routes for Miriplatin. nih.gov
Table 1: Potential Cellular Uptake Mechanisms for Miriplatin
| Uptake Mechanism | Description | Relevance to Miriplatin | Supporting Evidence |
|---|---|---|---|
| Passive Diffusion | Movement of a substance across a cell membrane down its concentration gradient without the use of energy. | Miriplatin's high lipophilicity makes it a candidate for direct passage through the lipid bilayer of cancer cells. researchgate.netresearchgate.net | The cellular uptake of platinum complexes has been shown to be related to their lipophilicity. researchgate.net |
| Caveolae-Mediated Endocytosis | Internalization of materials via small, flask-shaped pits in the plasma membrane, dependent on the protein Caveolin-1 (Cav-1). | Studies on Miriplatin-loaded liposomes show this is a key entry pathway, with uptake rates dependent on Cav-1 levels. nih.gov | Inhibition of this pathway significantly reduced the uptake of Miriplatin-loaded liposomes. nih.gov |
| Macropinocytosis | A non-specific process of engulfing large amounts of extracellular fluid and nutrients into large vesicles. | Identified as a potential alternative uptake route for Miriplatin-loaded liposomes, particularly influenced by Cav-1 expression levels. nih.gov | This is a common pathway for nutrient scavenging in cancer cells and uptake of nanoparticles. nih.govnih.gov |
Lipophilic Characteristics Influencing Intracellular Retention in Hepatocellular Carcinoma Cells
A defining feature of Miriplatin is its lipophilicity, which was intentionally designed to enhance its retention within liver tumors. sumitomo-chem.co.jpresearchgate.net This characteristic gives Miriplatin a high affinity for Lipiodol, an oily lymphographic agent it is suspended in for administration via transarterial chemoembolization (TACE). spandidos-publications.com This formulation acts as a drug-delivery system that is selectively trapped in the hypervascularized tissue of hepatocellular carcinoma (HCC).
Once delivered, the Miriplatin-Lipiodol suspension serves as a local drug depot, leading to prolonged retention within the tumor and a sustained, gradual release of its active platinum compounds. spandidos-publications.comresearchgate.net This mechanism ensures that the cancer cells are exposed to the cytotoxic agent for a longer duration while minimizing systemic exposure and associated toxicities. sumitomo-chem.co.jp
Preclinical studies have validated this targeted retention. In a rat model with implanted hepatic tumors, administration of a Miriplatin/Lipiodol suspension resulted in platinum compounds being selectively concentrated at higher levels and for a longer duration in tumor tissues compared to surrounding non-tumor liver tissue. nih.gov The retention of Miriplatin in tumors was also significantly longer than that of cisplatin administered in the same manner. researchgate.netnih.gov This enhanced and sustained local concentration is believed to be a key factor in its therapeutic efficacy. The high intracellular availability of the drug is further supported by findings that, at equitoxic concentrations, Miriplatin suspended in Lipiodol resulted in the formation of significantly more platinum-DNA adducts in cancer cells compared to a cisplatin suspension. nih.gov
Table 2: Research Findings on Miriplatin Retention in Hepatocellular Carcinoma (HCC) Models
| Study Parameter | Finding | Implication | Source |
|---|---|---|---|
| Tumor vs. Non-tumor Concentration | In a rat hepatic tumor model, platinum concentrations were selectively higher in tumors than in non-tumor regions following administration of Miriplatin/Lipiodol. | Miriplatin is selectively retained at the target site, enhancing localized antitumor effects. | nih.gov |
| Retention Time vs. Cisplatin | Platinum compounds released from Miriplatin were maintained in tumors for a longer period than those from cisplatin. | The lipophilic nature of Miriplatin allows for a sustained-release effect, prolonging the exposure of cancer cells to the drug. | researchgate.netnih.gov |
| DNA Adduct Formation | At equitoxic concentrations, Miriplatin/Lipiodol treatment led to a significantly higher amount of platinum bound to DNA (380 pg/µg DNA) compared to Cisplatin/Lipiodol (7.5 pg/µg DNA) in Li-7 cells. | Higher retention and sustained release lead to greater intracellular drug availability and target engagement. | nih.gov |
Effects on Cell Cycle Progression and Arrest
Cell Cycle Checkpoint Activation in Response to Miriplatin Monohydrate
Like other platinum-based chemotherapeutic agents, Miriplatin monohydrate exerts its cytotoxic effects by inducing DNA damage, which in turn activates cellular surveillance systems known as cell cycle checkpoints. nih.gov These checkpoints are critical regulatory pathways that halt the progression of the cell cycle, providing the cell with an opportunity to repair the DNA damage. frontiersin.org If the damage is too extensive to be repaired, these pathways can trigger programmed cell death (apoptosis).
The formation of platinum-DNA adducts by Miriplatin's active metabolite is recognized by the cell's DNA Damage Response (DDR) network. patsnap.com This recognition primarily activates the ATR-Chk1 signaling pathway, which is the principal responder to bulky DNA adducts and the resulting replication stress when a DNA replication fork is stalled. plos.orgmdpi.comnih.gov Activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase leads to the phosphorylation and activation of its main downstream effector, the Chk1 (Checkpoint kinase 1) kinase. mdpi.com Activated Chk1 then phosphorylates a host of other proteins that directly enforce the cell cycle arrest.
Direct experimental evidence in HCC cell lines (HepG2 and HuH-7) confirms that Miriplatin's active form, especially when combined with radiation, induces cell cycle arrest. nih.govnii.ac.jp Flow cytometry analysis revealed a significant accumulation of cells in the S and G2/M phases of the cell cycle, which is consistent with the activation of checkpoints that monitor DNA replication and pre-mitotic integrity. nih.govnii.ac.jp
Mechanisms of Cell Cycle Arrest Induced by Platinum-DNA Adducts
The molecular mechanism of cell cycle arrest initiated by Miriplatin is driven by the consequences of the platinum-DNA adducts it forms. The active form of Miriplatin is dichloro[(1R, 2R)-1, 2-cyclohexane diamine-N, N']platinum (DPC), which is identical to the active metabolite of oxaliplatin (B1677828). nih.gov These adducts create physical distortions in the DNA helix that act as roadblocks for the cellular machinery responsible for DNA replication and transcription. patsnap.com
The stalling of replication forks during the S phase is a potent signal that triggers the ATR-Chk1 checkpoint pathway. mdpi.comelifesciences.org Once activated, Chk1 mediates cell cycle arrest by targeting key cell cycle regulators. A primary mechanism is the inhibition of the Cdc25 family of phosphatases. mdpi.com These phosphatases are required to remove inhibitory phosphate (B84403) groups from cyclin-dependent kinases (CDKs), which are the core engines that drive the cell cycle forward.
G2/M Arrest: Chk1 phosphorylates and inactivates Cdc25C, preventing it from activating the Cyclin B-CDK1 complex. The Cyclin B-CDK1 complex is the master regulator of entry into mitosis (M phase), and keeping it inactive forces the cell to arrest in the G2 phase. bohrium.commdpi.com Studies on other platinum agents in HCC cells have shown that G2/M arrest is directly associated with the downregulation of Cyclin B, CDK1, and CDC25C. bohrium.com
S-Phase Arrest: The ATR-Chk1 pathway also inhibits the firing of new replication origins and helps to stabilize stalled replication forks, contributing to an intra-S phase arrest. mdpi.com
Role of p53 and CDK Inhibitors: In cells with functional p53, this tumor suppressor protein can be stabilized in response to DNA damage. acs.org p53 can then transcriptionally activate CDK inhibitor proteins, such as p21Waf1/Cip1. bohrium.comacs.org The p21 protein can bind to and inhibit multiple CDK complexes, including those active in the G1, S, and G2 phases, thereby reinforcing the cell cycle arrest. bohrium.commdpi.com
Therefore, the formation of Miriplatin-DNA adducts initiates a signaling cascade that culminates in the shutdown of the CDK engines required for cell cycle progression, leading to the observed accumulation of cells in the S and G2/M phases. nih.govnii.ac.jp
Table 3: Key Protein Mediators in Miriplatin-Induced Cell Cycle Arrest
| Protein/Complex | Role in Cell Cycle | Effect of Miriplatin-Induced DNA Damage | Consequence |
|---|---|---|---|
| ATR | Master kinase that senses stalled replication forks and DNA damage. mdpi.com | Activated by Miriplatin-DNA adducts. | Initiates the checkpoint signaling cascade. |
| Chk1 | Key signal transducer kinase downstream of ATR. mdpi.com | Phosphorylated and activated by ATR. | Phosphorylates and inhibits Cdc25 phosphatases. |
| Cdc25C | Phosphatase that activates the Cyclin B-CDK1 complex. bohrium.com | Inhibited by Chk1. | Cyclin B-CDK1 remains inactive. |
| Cyclin B-CDK1 | The primary kinase complex that drives entry into mitosis (M phase). mdpi.com | Activity is suppressed due to Cdc25C inhibition. | Cell cycle arrest in the G2 phase. |
| p53 | Tumor suppressor that acts as a transcription factor. acs.org | Stabilized and activated in response to DNA damage. | Induces transcription of CDK inhibitors like p21. |
| p21 | Cyclin-dependent kinase inhibitor (CDKI). bohrium.com | Expression is increased via p53. | Binds to and inhibits CDK complexes, reinforcing G1/S and G2 arrest. |
Iv. Preclinical Research and in Vitro / in Vivo Efficacy Studies
In Vitro Cytotoxicity and Antiproliferative Activity
In vitro studies are crucial for the initial assessment of a drug's potential anticancer activity. These preclinical investigations, conducted on cell lines outside of a living organism, provide foundational data on cytotoxicity and the mechanisms of action. news-medical.net For Miriplatin (B1139251) monohydrate, in vitro research has been instrumental in characterizing its efficacy against various cancer cell types, particularly hepatocellular carcinoma and pancreatic cancer.
Miriplatin, being a lipophilic complex, displays low water solubility, which affects its direct in vitro activity. nih.gov One study noted that Miriplatin itself did not inhibit the growth of HepG2, HuH-7, and Li-7 human liver cancer cell lines at the highest tested concentration. nih.gov However, its active metabolites, which are gradually released, demonstrate significant cytotoxic effects. The most abundant of these, dichloro[(1R, 2R)-1, 2-cyclohexane diamine-N, N']platinum (DPC), has been shown to be as potent as cisplatin (B142131) in inhibiting the growth of hepatic cancer cell lines. researchgate.net
In a comparative study, the 50% inhibitory concentration (IC₅₀) values for several platinum compounds were determined in different human liver cancer cell lines after a three-day exposure. The results highlighted the potency of Miriplatin's active metabolite, DPC.
Table 1: In Vitro Cytotoxicity (IC₅₀) in Human Liver Cancer Cell Lines
| Compound | HepG2 (µg/mL) | HuH-7 (µg/mL) | Li-7 (µg/mL) |
|---|---|---|---|
| DPC | 0.26 | 1.9 | 0.81 |
| DPI | 2.1 | 6.5 | 3.2 |
| Cisplatin | 0.42 | 1.2 | 0.53 |
| Zinostatin Stimalamer | 0.22 | 0.69 | 0.41 |
Data sourced from a study on the in vitro antitumor effects of various platinum compounds. nih.gov
Another in vitro assay comparing Miriplatin suspended in an ethiodized oil with a similar suspension of cisplatin in HepG2 cells found that the Miriplatin suspension had a lower IC₅₀ value (1.3 µg/mL) compared to the cisplatin suspension (2.5 µg/mL), indicating potent antitumor activity. nih.gov Furthermore, studies using cell culture inserts with rat ascites hepatoma AH109A cells demonstrated that Miriplatin suspended in Lipiodol (LPD) was cytotoxic, with an IC₅₀ value of 0.89 ± 0.15 μg/mL after seven days of exposure. nih.gov
A significant challenge in cancer chemotherapy is acquired resistance to platinum-based drugs like cisplatin. Research indicates that Miriplatin may be effective against cisplatin-resistant tumors. In a rat hepatoma cell line model resistant to cisplatin, Miriplatin did not exhibit cross-resistance. wjgnet.comoup.com This suggests that Miriplatin's mechanism of action may overcome the resistance pathways that affect cisplatin.
In vitro studies have confirmed that platinum compounds released from a Miriplatin-Lipiodol suspension are incorporated into cisplatin-resistant rat hepatoma cells, where they form platinum-DNA adducts. nih.govnih.gov The establishment of a Miriplatin-resistant rat hepatoma subline, AH109A/MP10, revealed that it was selectively resistant to Miriplatin's active metabolite DPC and oxaliplatin (B1677828), but not to other platinum complexes like cisplatin, carboplatin, and nedaplatin. researchgate.net This lack of cross-resistance is a key preclinical finding, highlighting Miriplatin's potential utility in patients whose tumors have become refractory to cisplatin. oup.com
The preclinical evaluation of Miriplatin has extended to other aggressive cancers, notably pancreatic cancer. nih.gov Pancreatic cancer is known for its resistance to standard chemotherapies like gemcitabine (B846). nih.gov A novel formulation, Miriplatin-loaded liposomes (LMPt), has demonstrated potent anti-pancreatic cancer activity in both gemcitabine-sensitive and gemcitabine-resistant cell lines. nih.gov LMPt was found to have a more aggressive anti-pancreatic cancer ability than both gemcitabine and oxaliplatin in these cell lines. nih.gov
The mechanism of action in pancreatic cancer cells appears to be distinct from other platinum agents, involving the induction of mitophagy by blocking mitochondrial DNA replication. nih.govnih.gov This unique pathway suggests a promising new therapeutic strategy for this challenging disease. nih.govnih.gov
In Vivo Antitumor Efficacy in Animal Models
Following promising in vitro results, the antitumor efficacy of Miriplatin has been evaluated in various animal models, which are essential for understanding how a drug behaves in a complex living system. news-medical.net These studies have primarily focused on hepatocellular carcinoma, utilizing models that mimic human disease.
To accurately assess the in vivo potential of Miriplatin for transarterial chemoembolization (TACE), researchers have developed specialized animal models. One such model is an orthotopic model of hepatocellular carcinoma where the human hepatoma cell line Li-7 is implanted into the liver of nude rats. nih.gov This model is particularly relevant as the established tumors are supplied exclusively by the hepatic artery, mirroring the vascularization of human HCC. nih.gov
Other in vivo studies have utilized different models, including:
A rabbit VX2 tumor model to evaluate the distribution of a Miriplatin-Lipiodol emulsion. nih.gov
Rats bearing hepatoma AH109A tumors in their livers to compare the sustained release and tumor regression effects of Miriplatin versus cisplatin. researchgate.netnih.gov
A HepG2 xenograft tumor model to investigate the pharmacological efficacy of Miriplatin, where a significant retardation of tumor growth was observed. researchgate.net
These diverse models provide a comprehensive preclinical picture of Miriplatin's in vivo behavior and efficacy in the context of liver cancer. nih.govresearchgate.netnih.govnih.govresearchgate.net
In vivo studies have consistently demonstrated the potent antitumor effects of Miriplatin administered intra-arterially. In the orthotopic Li-7 rat model, Miriplatin suspended in an oily lymphographic agent (LPD) dose-dependently inhibited tumor growth. nih.gov A significant reduction in the tumor growth rate was observed compared to the control group receiving LPD alone. nih.gov
Table 2: In Vivo Antitumor Activity in Li-7 Orthotopic Rat Model
| Treatment Group | Tumor Growth Rate (%) |
|---|---|
| LPD alone | 100 |
| Miriplatin/LPD (400 µg/head) | Significantly reduced vs. LPD alone |
| Cisplatin/LPD (400 µg/head) | Significantly reduced vs. LPD alone |
| Zinostatin stimalamer/LPD (20 µg/head) | No significant reduction vs. LPD alone |
Data adapted from a study comparing the in vivo efficacy of different chemoembolization agents. nih.govnih.gov
Further analysis in rats with AH109A hepatoma tumors showed that Miriplatin was selectively distributed to and maintained in the tumors for a longer duration than cisplatin. researchgate.net This led to apparent tumor regression, which was attributed to the formation of platinum-DNA adducts and the induction of massive apoptosis. researchgate.net In a HepG2 xenograft model, treatment with Miriplatin alone resulted in a mean tumor weight of 0.70 g, compared to 1.62 g in the control group, demonstrating significant tumor growth inhibition. researchgate.net These findings from animal models underscore Miriplatin's potential as an effective agent for the localized treatment of hepatocellular carcinoma. researchgate.netresearchgate.net
Assessment of Local Tumor Control and Recurrence Rates
Preclinical and related clinical research have explored the efficacy of Miriplatin, often administered via transarterial chemoembolization (TACE), in managing local tumor growth and preventing recurrence.
Studies have shown that the method of administration and formulation can impact local tumor control. While Miriplatin demonstrates efficacy, local tumor recurrence can still occur, highlighting the need for sufficient treatment margins during TACE procedures. nih.gov The use of a solid-in-oil-in-water emulsion of Miriplatin/Lipiodol has been investigated as a potential method to reduce local tumor recurrence. nih.gov
Combination therapies have been evaluated to improve local control rates. One retrospective analysis compared the efficacy of TACE using Miriplatin alone versus Miriplatin combined with low-dose epirubicin (B1671505) for treating hepatocellular carcinoma. The group receiving the combination therapy demonstrated significantly better local tumor control rates at both 6 and 12 months post-treatment. nih.gov Multivariate analysis identified the addition of epirubicin as an independent factor associated with improved local tumor control. nih.gov Similarly, combining TACE with lenvatinib (B1674733) (LEN-TACE) has been shown to provide good local tumor control, with lower recurrence rates compared to conventional TACE. cancerdiagnosisprognosis.org
The degree of iodized oil accumulation within and around the tumor is a critical factor influencing local recurrence. cancerdiagnosisprognosis.orgradioloncol.com Studies have demonstrated that achieving a sufficient safety margin with iodized oil during TACE leads to a significantly lower rate of local tumor recurrence. radioloncol.com
| Treatment Group | Time Point | Local Control/Recurrence Rate | Source |
|---|---|---|---|
| Miriplatin + Low-Dose Epirubicin | 6 Months | 87% (Local Control) | nih.gov |
| Miriplatin Alone | 6 Months | 61% (Local Control) | nih.gov |
| Miriplatin + Low-Dose Epirubicin | 1 Year | 65% (Local Control) | nih.gov |
| Miriplatin Alone | 1 Year | 43% (Local Control) | nih.gov |
| LEN-TACE (Miriplatin) | 6 Months | 5.6% (Local Recurrence) | cancerdiagnosisprognosis.org |
| Conventional TACE (Miriplatin) | 6 Months | 6.4% (Local Recurrence) | cancerdiagnosisprognosis.org |
| LEN-TACE (Miriplatin) | 12 Months | 11.5% (Local Recurrence) | cancerdiagnosisprognosis.org |
| Conventional TACE (Miriplatin) | 12 Months | 13.2% (Local Recurrence) | cancerdiagnosisprognosis.org |
Pharmacokinetics and Pharmacodynamics in Preclinical Models
A key characteristic of Miriplatin in preclinical models is its selective distribution and prolonged retention within liver tumors following intra-arterial administration. sumitomo-chem.co.jpresearchgate.net As a lipophilic compound, Miriplatin is formulated as a suspension in an oily lymphographic agent, which enhances its affinity for tumor tissue. sumitomo-chem.co.jpresearchgate.net
Studies in rat models with liver-implanted tumors demonstrated that a Miriplatin suspension was selectively distributed to the tumor at a higher concentration and for a longer duration compared to a cisplatin suspension. sumitomo-chem.co.jp This selective retention is crucial for its sustained antitumor effect. researchgate.netnih.gov The platinum components are gradually released from the Miriplatin suspension, contributing to its sustained-release properties. sumitomo-chem.co.jp
Pharmacokinetic investigations in a normal dog model following a single intrahepatic arterial injection confirmed Miriplatin's selective delivery to the liver. sumitomo-chem.co.jpnih.gov While higher platinum concentrations were noted in tissues like the lung, gallbladder, spleen, pancreas, and kidney cortical tissues compared to other organs, the percentage of the dose in any of these tissues was less than 1%. sumitomo-chem.co.jp The total platinum concentration in the plasma showed gradual change, indicating slow release into systemic circulation. sumitomo-chem.co.jp This selective intra-hepatic distribution was not significantly affected by hepatic impairment in dog models. nih.gov Microautoradiographic analysis of liver specimens from these models showed the radiolabeled Miriplatin to be localized in blood vessels and/or macrophage-like cells. nih.gov
| Tissue | Miriplatin Suspension (μg/g) | CDDP Suspension (μg/g) | Source |
|---|---|---|---|
| Tumor | 144.1 ± 38.4 | 2.8 ± 1.5 | sumitomo-chem.co.jp |
| Liver (non-tumor) | 11.2 ± 3.8 | 0.5 ± 0.1 | sumitomo-chem.co.jp |
| Kidney | 1.0 ± 0.3 | 0.4 ± 0.1 | sumitomo-chem.co.jp |
The therapeutic effect of Miriplatin in animal models is directly linked to its sustained concentration in tumor tissue, which leads to significant antitumor activity. researchgate.netresearchgate.net The prolonged retention of Miriplatin within the tumor allows for the slow release of its active platinum components, which then exert a cytotoxic effect. researchgate.netnih.gov
The primary mechanism of Miriplatin's antitumor action is the formation of platinum-DNA adducts, leading to massive apoptosis in cancer cells. researchgate.netnii.ac.jp In vivo studies have shown that Miriplatin administration causes apparent tumor regression by inducing these DNA cross-links. researchgate.net The synergistic anti-tumor activity observed when Miriplatin is combined with X-ray irradiation is also mediated through enhanced apoptosis. nii.ac.jp
The relationship between drug concentration and therapeutic outcome has been demonstrated in xenograft tumor models. In a HepG2 xenograft model, the combination of Miriplatin with REGO microspheres resulted in a significantly lower mean tumor weight compared to Miriplatin monotherapy, indicating that enhancing the local drug environment potentiates the anticancer efficacy. researchgate.net At the end of a 17-day study, the mean tumor weight in animals treated with Miriplatin alone was 0.70 g, while the combination treatment group had a mean tumor weight of 0.48 g. researchgate.net This suggests that strategies to increase or sustain the local concentration of the active agent can lead to a more pronounced therapeutic effect.
V. Clinical Research and Therapeutic Outcomes of Miriplatin Monohydrate
Phase I and Phase II Clinical Trials in Hepatocellular Carcinoma
Initial clinical investigations into miriplatin (B1139251) monohydrate laid the groundwork for its therapeutic application. A Phase I study established a recommended dose for its use with lipiodol. nih.gov Following this, an early Phase II study demonstrated a promising anti-tumor effect coupled with a mild toxicity profile in patients with unresectable HCC. nih.gov Further evaluation in a randomized late-Phase II study showed that the efficacy of miriplatin was comparable to that of zinostatin stimalamer, another lipophilic agent used for unresectable HCC in Japan. nih.gov A pilot study specifically examining TACE with miriplatin also reported good anti-tumor effects without severe adverse events. nih.gov These foundational studies were critical, leading to the approval of miriplatin as a chemolipiodolization agent in Japan in October 2009. nih.gov
The safety and tolerability of miriplatin have been a consistent focus throughout its clinical development. An early Phase II study highlighted its "mild toxicity profile". nih.gov This was corroborated by a pilot study of TACE with miriplatin, which found no severe adverse events. nih.gov In a large Phase III trial comparing miriplatin to epirubicin (B1671505), severe adverse events of grade 3 or higher, particularly liver-related toxicities like elevated aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), were significantly less frequent in the miriplatin group. nih.gov A retrospective study comparing TACE with miriplatin to transcatheter arterial infusion (TAI) without an embolic agent observed that common post-procedural side effects such as fever, anorexia, and elevated transaminases occurred in most patients, with no significant difference in frequency between the two treatment methods. oup.com Furthermore, a Phase II randomized trial comparing miriplatin monotherapy to a combination with cisplatin (B142131) powder found that toxicities were minimal, with only a few patients in either group experiencing grade 1 adverse events. nih.gov
The efficacy of miriplatin, as measured by tumor response, has been documented in several studies. An early Phase II trial reported a complete response (CR), defined as the disappearance or 100% necrosis of all tumors, in 9 out of 16 patients treated with a miriplatin-lipiodol suspension. researchgate.net
A retrospective analysis of 162 patients treated between 2007 and 2010 found that the objective response rate was significantly higher in patients who received TACE with miriplatin (57%) compared to those who received TAI with miriplatin alone (33%). oup.com In a separate randomized controlled study comparing TACE with miriplatin against TACE with epirubicin, the objective response rates were not significantly different between the two groups. nih.gov The miriplatin group achieved a complete response rate of 38% and a partial response rate of 41%. nih.gov
A large Phase III trial used a specific measure called Treatment Effect 4 (TE4), representing 100% tumor necrosis or reduction, to assess response. The TE4 rate was 44.4% for patients in the miriplatin arm, compared to 37.4% in the epirubicin arm, a difference that was not statistically significant. nih.govnih.gov
Objective Response to Miriplatin in Clinical Studies
| Study Type | Treatment | Patient Cohort | Complete Response (CR) | Partial Response (PR) | Objective Response Rate (ORR) |
|---|---|---|---|---|---|
| Early Phase II researchgate.net | Miriplatin-Lipiodol Suspension | 16 patients | 56.3% (9/16) | - | - |
| Retrospective oup.com | TACE with Miriplatin | 122 patients | - | - | 57% |
| Retrospective oup.com | TAI with Miriplatin | 40 patients | - | - | 33% |
| Randomized Controlled nih.gov | TACE with Miriplatin | 99 patients | 38% | 41% | 79% |
Phase III Randomized Clinical Trials
To definitively establish the clinical value of miriplatin, large-scale Phase III randomized controlled trials were conducted, primarily comparing it against the standard-of-care agent, epirubicin, for TACE in patients with unresectable HCC. nih.govnih.gov
Another randomized controlled study involving 198 patients (99 in each arm) also compared the two drugs. nih.govfirstwordpharma.com In contrast to the larger Phase III trial, this study found a significant advantage for miriplatin in terms of local disease control. nih.gov A separate study focused on patients with intermediate-stage (BCLC-B) HCC compared a combination therapy involving TACE (with either miriplatin or epirubicin) and transcatheter arterial infusion with a fine-powder formulation of cisplatin. spandidos-publications.com This trial also reported favorable outcomes for the miriplatin-containing regimen. spandidos-publications.com
Comparison of Grade 3 or Higher Hepatic Adverse Events (Miriplatin vs. Epirubicin) nih.govnih.gov
| Adverse Event | Miriplatin Group | Epirubicin Group |
|---|---|---|
| Elevated Aspartate Aminotransferase (AST) | 39.5% | 57.7% |
| Elevated Alanine Aminotransferase (ALT) | 31.5% | 53.7% |
However, a different randomized study reported a significant improvement in progression-free survival for the miriplatin group. nih.govfirstwordpharma.com The median time to tumor progression (TTP) was 7.6 months for patients receiving miriplatin, compared to 5.9 months for those receiving epirubicin. nih.govfirstwordpharma.com Furthermore, in a study focused on intermediate-stage HCC, the cumulative 1- and 2-year survival rates were significantly higher in the group receiving a miriplatin-based combination therapy (95.8% and 61.3%, respectively) compared to the epirubicin-based combination (66.4% and 36.0%, respectively). spandidos-publications.com
Survival Outcomes: Miriplatin vs. Epirubicin in Randomized Trials
| Study | Survival Metric | Miriplatin Group | Epirubicin Group | P-value |
|---|---|---|---|---|
| Phase III Trial nih.govnih.gov | Median Overall Survival | 1111 days | 1127 days | 0.946 |
| Randomized Controlled nih.govfirstwordpharma.com | Median Time to Progression | 7.6 months | 5.9 months | 0.021 |
| BCLC-B HCC Study spandidos-publications.com | 1-Year Survival Rate | 95.8% | 66.4% | 0.020 |
| BCLC-B HCC Study spandidos-publications.com | 2-Year Survival Rate | 61.3% | 36.0% | 0.020 |
Efficacy in Recurrent Hepatocellular Carcinoma
Miriplatin has also been evaluated as a treatment option for patients with recurrent HCC following previous TACE procedures. A retrospective study of 122 patients treated with miriplatin TACE, of whom 80% had a history of prior TACE, found that switching to miriplatin could be beneficial. karger.com Notably, for patients who had achieved a complete response after a previous TACE treatment, 56% (9 of 16) also achieved a complete response with subsequent miriplatin TACE. karger.com Moreover, among patients whose disease was stable or had progressed after previous TACE with other agents, 35% demonstrated an objective response after being treated with miriplatin. karger.com This suggests that miriplatin can be an effective salvage therapy. karger.com
However, the efficacy in the recurrent setting may be influenced by the physical properties of the drug. One study reported that the local recurrence rate was significantly higher after superselective TACE with miriplatin compared to a combination of epirubicin and mitomycin C. plos.org The authors hypothesized that the higher viscosity of the miriplatin-lipiodol suspension might impede its penetration into distal tumor vessels, potentially leading to less effective local control. plos.org
Response to Miriplatin in Recurrent HCC (Post-Previous TACE) karger.com
| Previous TACE Response | Patient Subgroup | Complete Response (CR) with Miriplatin |
|---|---|---|
| Complete Response (pre-CR) | 16 patients | 56% |
| Partial Response (pre-PR) | 28 patients | 32% |
| Stable/Progressive Disease (pre-SD/PD) | 54 patients | 35% (Objective Response) |
Predictive Factors for Antitumor Effect in Subsequent Treatments
Identifying predictive markers for the success of Miriplatin monohydrate in subsequent TACE procedures is crucial for optimizing patient selection and improving outcomes. Several studies have analyzed clinical and tumor-related characteristics to determine which factors are associated with a favorable response, particularly in patients with recurrent HCC who have previously undergone TACE with other chemotherapeutic agents like epirubicin or cisplatin.
One of the most significant predictors is the patient's response to previous TACE treatments. A retrospective study involving 122 patients with unresectable HCC found that patients who had achieved a complete response (CR) after a previous TACE procedure were significantly more likely to achieve CR again when treated subsequently with miriplatin. karger.com Multivariate analysis in this study identified three key independent predictors for achieving a complete response with miriplatin-TACE. karger.com
Key predictive factors for a complete response to subsequent Miriplatin-TACE include:
Response to Previous TACE : Patients who achieved a complete response in a prior TACE procedure had a significantly higher likelihood of responding completely to miriplatin. karger.com
Tumor Multiplicity : Patients with a solitary tumor nodule were more likely to have a complete response compared to those with multiple nodules. karger.com
Injection Artery : Administering the miriplatin-lipiodol suspension into a peripheral to segmental hepatic artery was a predictor of a better outcome. karger.com
Another prospective study focused on patients with multinodular HCC who were unresponsive to initial TACE with epirubicin and were then switched to miriplatin. oup.com Univariate analysis identified two biochemical markers as significant predictive factors for a positive therapeutic response to the subsequent miriplatin treatment, although they did not retain significance in the multivariate analysis. oup.com
Additional research has highlighted other factors that can predict an objective response to miriplatin-TACE, which may also be relevant in the context of subsequent treatments. These include the physical properties of the miriplatin suspension and baseline tumor markers. niph.go.jp A study investigating balloon-occluded TACE (B-TACE) with miriplatin found that the density of the agent's accumulation in the tumor, as measured by CT scan values immediately after the procedure, was the only factor that could predict local recurrence. nih.gov
The table below summarizes findings on predictive factors for the antitumor effect of Miriplatin monohydrate from various studies.
| Predictive Factor | Favorable Outcome Association | Significance Level (p-value) | Source |
|---|---|---|---|
| Response after Previous TACE (Complete Response) | Higher chance of Complete Response with Miriplatin | p = 0.035 | karger.com |
| Tumor Multiplicity (Solitary) | Higher chance of Complete Response with Miriplatin | p = 0.003 | karger.com |
| Serum Albumin Level | ≥3.6 g/dl associated with better response (Univariate) | p < 0.05 | oup.com |
| Alpha-fetoprotein-L3 (AFP-L3) Level | <10% associated with better response (Univariate) | p < 0.05 | oup.com |
| Alpha-fetoprotein (AFP) Level | <50 ng/mL associated with better objective response | p = 0.012 | niph.go.jp |
| CT Value Immediately After B-TACE | Higher value associated with lower local recurrence | Not specified | nih.gov |
Long-Term Efficacy and Repeatability of Miriplatin Monohydrate-Based Therapies
The ability to repeatedly administer a therapy and its long-term effectiveness are critical for managing chronic conditions like unresectable HCC. Miriplatin monohydrate has been evaluated for these characteristics, showing promise as a repeatable treatment option.
Studies suggest that TACE using miriplatin can be performed repeatedly. nih.gov This is partly attributed to a toxicity profile that may cause less damage to the feeding arteries compared to other agents, which can be a limiting factor in repeated TACE procedures. nih.gov Research has shown that switching to miriplatin for recurrent HCC after TACE with agents like epirubicin or cisplatin can be an effective and safe second-line strategy. karger.com This approach has been associated with favorable tumor responses even in recurrent cases, suggesting that miriplatin may contribute to a better prognosis in these patients. karger.com
Combination therapies have also been explored. A retrospective study comparing a combination of miriplatin plus cisplatin against cisplatin monotherapy in TACE suggested that the combination therapy was associated with prolonged survival. scirp.org Similarly, combining miriplatin with low-dose epirubicin resulted in a significantly higher objective response rate compared to miriplatin alone (91% vs. 74%). nih.gov
The table below presents data on the long-term efficacy of Miriplatin monohydrate from comparative clinical studies.
| Study Comparison | Metric | Miriplatin Group Outcome | Comparator Group Outcome | Source |
|---|---|---|---|---|
| Miriplatin vs. Epirubicin | Median Overall Survival | 1111 days | 1127 days (Epirubicin) | nih.govd-nb.info |
| Miriplatin vs. Epirubicin | Median Time to TACE Failure | 365.5 days | 414.0 days (Epirubicin) | nih.govd-nb.info |
| Miriplatin vs. Cisplatin | Median Survival Time | 1348 days | 1796 days (Cisplatin) | nih.gov |
| Miriplatin vs. Epirubicin (in combination with DDP-H TAI) | 2-Year Cumulative Survival Rate | 61.3% | 36.0% (Epirubicin) | nih.gov |
| B-TACE with Miriplatin | Local Recurrence Rate at 12 Months | 26.2% | N/A | nih.gov |
Vi. Formulation Science and Advanced Delivery Systems for Miriplatin Monohydrate
Miriplatin (B1139251) Monohydrate Suspension in Lipiodol for Transarterial Chemoembolization
Miriplatin monohydrate is a third-generation platinum complex developed specifically for hepatic arterial infusion therapy. nih.govwjgnet.com As a lipophilic derivative of cisplatin (B142131), it can be suspended in the oily contrast agent Lipiodol, forming a stable colloidal emulsion. nih.govwjgnet.com This suspension is designed for selective deposition within HCC tumors, where the active components of miriplatin are gradually released. nih.govwjgnet.com
The suspension of Miriplatin monohydrate in Lipiodol possesses distinct physico-chemical characteristics that influence its delivery during TACE. A key property is its viscosity. The high viscosity of the miriplatin-Lipiodol suspension can be a limiting factor, potentially leading to the premature blockage of the arteries feeding the tumor and, consequently, insufficient accumulation of the drug within the tumor. nih.govnih.gov The size of the oil droplets in the suspension is another critical factor; larger droplets may also contribute to early occlusion of tumor-feeding vessels. nih.gov
Due to its lipophilic nature, Miriplatin has a strong affinity for Lipiodol, which facilitates its prolonged retention within the tumor and a sustained release of the active platinum compounds. spandidos-publications.com This property is advantageous for maximizing the local cytotoxic effect while minimizing systemic exposure. terumo-europe.com
Several factors impact the accumulation and retention of the Miriplatin monohydrate-Lipiodol suspension in tumors. The high viscosity and large droplet size of the suspension can hinder its penetration into the smaller vessels that typically supply tumors, potentially leading to inadequate drug delivery. nih.govnih.gov
The gradual release of active platinum compounds from the Lipiodol suspension is a crucial aspect of its mechanism. nih.gov Studies have shown that after intra-arterial administration, the miriplatin-iodized oil suspension accumulates in the target tumor, facilitating continuous antitumor effects. nih.gov However, the release rate is slow, with one study in rats indicating that only a small percentage of the total platinum is released into the surrounding tissue over a 28-day period. nih.gov This underscores the importance of achieving sufficient initial accumulation of the suspension within the tumor to ensure a sustained therapeutic effect. nih.gov
Strategies for Optimizing Delivery and Tumor Accumulation
To address the challenges associated with the high viscosity of the Miriplatin monohydrate suspension and to enhance its therapeutic efficacy, several advanced delivery strategies have been developed and investigated.
Research has demonstrated that warming the Miriplatin monohydrate-Lipiodol suspension can significantly reduce its viscosity. nih.govniph.go.jp For instance, the viscosity has been shown to decrease from approximately 50 mPa·s at 25°C to 12 mPa·s at 60°C. nih.gov Another study reported a drop in mean viscosity from 37.48 mPa·s at room temperature to 21.42 mPa·s when warmed to 40°C. niph.go.jp This reduction in viscosity is believed to improve the flow of the suspension through microcatheters and into the peripheral tumor vasculature, thereby enhancing drug accumulation within the tumor. nih.govnih.gov
Clinical studies have suggested that using warmed miriplatin in TACE can lead to improved objective response rates compared to the non-warmed suspension. nih.govnih.gov One study reported a significant improvement in the objective response rate when using warmed miriplatin. nih.gov
Table 1: Effect of Warming on Miriplatin-Lipiodol Suspension Viscosity
| Temperature | Viscosity (mPa·s) | Source |
| Room Temperature | 37.48 | niph.go.jp |
| 25°C | 50 | nih.gov |
| 40°C | 21.42 | niph.go.jp |
| 60°C | 12 | nih.gov |
Balloon-occluded TACE (B-TACE) is a technique designed to improve the delivery and concentration of chemotherapeutic agents in tumors. terumo-europe.comkarger.com In this procedure, a microballoon catheter is guided into the artery feeding the tumor and inflated to temporarily block blood flow. terumo-europe.com The Miriplatin monohydrate-Lipiodol suspension is then infused under this occluded condition. wjgnet.comkarger.com
This methodology is thought to enhance the accumulation of the drug in the tumor by preventing its rapid washout and redirecting blood flow, thereby pushing the suspension more deeply into the tumor tissue under higher pressure. wjgnet.com B-TACE has been shown to improve the uptake of Lipiodol into cancer nodules compared to conventional TACE (C-TACE). terumo-europe.com Studies have indicated that B-TACE with miriplatin can result in significantly higher treatment effects compared to C-TACE. terumo-europe.comnih.gov
Cone-beam computed tomography (CBCT) is an advanced imaging modality that provides real-time, three-dimensional visualization during interventional procedures like TACE. karger.commdpi.com In the context of Miriplatin monohydrate delivery, CBCT plays a crucial role in several aspects:
Assessing Hemodynamic Changes: By performing CBCT before and after balloon occlusion in B-TACE, clinicians can evaluate changes in blood flow within the tumor. karger.com An increase in intratumoral pixel values on CBCT after balloon occlusion may predict a better therapeutic effect, while a decrease could suggest the presence of collateral blood flow that might compromise drug delivery. karger.com
Evaluating Drug Accumulation: CBCT can be used intra-procedurally and post-procedurally to assess the distribution and accumulation of the Lipiodol-based suspension within the tumor. researchgate.netnih.gov The degree of Lipiodol enhancement seen on CBCT has been shown to correlate well with conventional CT and can be a predictor of tumor response. researchgate.net This allows for immediate feedback on the completeness of the chemoembolization, enabling adjustments to the treatment plan if necessary. mdpi.com
Improving Treatment Precision: CBCT aids in the precise navigation of microcatheters to the target arteries, identification of tumor-feeding vessels, and prevention of non-target embolization. mdpi.com
The integration of CBCT into TACE procedures with Miriplatin monohydrate offers the potential to optimize treatment delivery and improve patient outcomes by providing detailed, real-time anatomical and functional information. karger.commdpi.com
Development of Liposomal and Nanoparticle Formulations
Liposomal Miriplatin (LMPt), also referred to as lipomiriplatin, represents a significant advancement in the formulation of this platinum-based agent. researchgate.net The rationale for encapsulating Miriplatin within liposomes stems from the compound's structure, which includes two long myristoyl chains, making it highly lipophilic and analogous to the phospholipids (B1166683) that form liposomal bilayers. researchgate.netnih.gov This structural similarity facilitates the successful incorporation of Miriplatin into the lipid layers of liposomes. researchgate.net
Research has led to the development of LMPt with favorable pharmaceutical characteristics. researchgate.net These formulations exhibit a high drug-loading capacity and robust stability. researchgate.net The stability and antitumor activity of these liposomal formulations have been found to be independent of the specific liposomal compositions used. researchgate.net Studies have successfully established High-Performance Liquid Chromatography (HPLC) as a quantitative method for analyzing lipomiriplatins, which effectively eliminates interference from components like cholesterol. researchgate.net
The development of LMPt was also inspired by the success of other liposomal platinum drugs, such as Aroplatin (a liposomal formulation of NDDP). sci-hub.se However, unlike NDDP, which requires the liposomal component DMPG to be active, Miriplatin is active on its own. researchgate.net
Below is a table summarizing the physicochemical properties of a developed Liposomal Miriplatin formulation:
| Property | Value | Reference |
| Size | 99.71 ± 0.56 nm | researchgate.net |
| Zeta Potential | -50 mV | researchgate.net |
| Drug-Loading Capacity | ~2.2 mg/mL | researchgate.net |
| Entrapment Efficiency | >95% | researchgate.net |
A key advantage of liposomal formulations is their ability to enhance the cellular uptake and accumulation of the encapsulated drug. nih.gov The phospholipid membrane of liposomes, which resembles natural cell membranes, facilitates efficient interaction with and entry into tumor cells. nih.gov For LMPt, this leads to a faster and greater accumulation of Miriplatin within cancer cells compared to the free drug. nih.govnih.gov
The primary mechanism for the cellular entry of LMPt is endocytosis. nih.gov Specifically, the level of a protein called caveolin-1 (B1176169) (Cav-1) plays a crucial role in determining the rate of entry and even the specific endocytic pathway utilized, which can be either caveolae-mediated endocytosis or macropinocytosis. nih.govnih.gov This indicates a novel role for Cav-1 in the cellular uptake of nanoparticles. nih.gov
Once inside the cell, LMPt undergoes processing within the endosome-lysosome pathway. nih.gov Following this, Miriplatin is released from the liposome (B1194612) as an unchanged metabolite. nih.gov This enhanced cellular entry and accumulation are believed to be major contributors to the potent anti-cancer activity of LMPt. nih.govnih.gov The accumulation of platinum from LMPt in tumor tissue has been shown to be significantly higher than that from free Miriplatin. nih.gov
| Feature | Description | Reference |
| Uptake Mechanism | Endocytosis (Caveolae-mediated or Macropinocytosis) | nih.govnih.gov |
| Key Protein | Caveolin-1 (Cav-1) level determines entry rate and pathway. | nih.govnih.gov |
| Intracellular Processing | Endosome-lysosome processing followed by release of unchanged Miriplatin. | nih.gov |
| Result | Faster and larger accumulation of Miriplatin in cancer cells. | nih.govnih.gov |
A distinctive and significant finding in the study of LMPt is its ability to induce mitophagy, a selective form of autophagy that removes damaged mitochondria. nih.govnih.gov This mechanism sets it apart from most other platinum-based agents, whose primary target is nuclear DNA. nih.govpatsnap.com
The process begins after LMPt enters the cell and Miriplatin is released. nih.gov The released Miriplatin then targets the mitochondria. nih.gov Specifically, it enhances the binding of the mitochondrial protease LONP1 to two other key proteins: POLG (DNA polymerase gamma) and TFAM (mitochondrial transcription factor A). nih.govnih.gov This enhanced binding leads to the degradation of POLG and TFAM. nih.gov
The degradation of POLG and TFAM blocks the replication of mitochondrial DNA (mtDNA). nih.govresearchgate.net This blockage of mtDNA replication acts as a trigger for mitophagy, which proceeds via the PINK1-Parkin signaling pathway. nih.govnih.govresearchgate.net The induction of this mitophagic process has been shown to suppress the proliferation of cancer cells. nih.govnih.gov This unique mechanism of action, targeting mitochondrial function rather than nuclear DNA, makes LMPt a promising candidate for cancer therapy, including in cancers that are resistant to other treatments. nih.gov
| Step | Molecular Event | Consequence | Reference |
| 1 | Miriplatin targets mitochondria. | nih.gov | |
| 2 | Enhances binding of LONP1 to POLG and TFAM. | Degradation of POLG and TFAM. | nih.govnih.gov |
| 3 | Degradation of POLG and TFAM. | Blocking of mitochondrial DNA (mtDNA) replication. | nih.govresearchgate.net |
| 4 | Blocked mtDNA replication. | Induction of mitophagy via the PINK1-Parkin axis. | nih.govnih.govresearchgate.net |
| 5 | Mitophagy induction. | Suppression of cancer cell proliferation. | nih.govnih.gov |
Vii. Combination Therapies and Synergistic Interactions with Miriplatin Monohydrate
Miriplatin (B1139251) Monohydrate in Combination with Radiotherapy
The combination of miriplatin-based transarterial chemoembolization (TACE) with radiotherapy has been explored as a potent strategy for locally advanced HCC. This approach is founded on the principle that the sustained local concentration of miriplatin can sensitize tumor cells to the cytotoxic effects of radiation.
Preclinical studies have demonstrated a synergistic anti-tumor effect when miriplatin is combined with radiation. This enhanced efficacy is linked to the induction of PUMA (p53 upregulated modulator of apoptosis)-mediated apoptosis and cell cycle arrest. In studies on HCC cell lines, the combination of miriplatin and X-ray irradiation led to a significant increase in apoptosis compared to either treatment alone. The mechanism involves the arrest of cells in the sub-G1, G2/M, and S phases of the cell cycle, ultimately leading to programmed cell death nih.gov. The prolonged retention of the lipophilic miriplatin compound within the tumor lesion following TACE is believed to enhance this radiosensitizing effect nih.gov.
The synergistic action observed in preclinical models has been translated into clinical investigations for patients with locally advanced HCC, a patient group with a generally poor prognosis. A study evaluating the effectiveness of TACE with miriplatin followed by radiotherapy for HCC patients with vascular and/or bile duct invasion reported a high response rate nih.gov. This suggests that the combination may be an effective treatment modality for managing complex and advanced presentations of hepatocellular carcinoma nih.gov.
| Patient Population | Intervention | Key Finding | Reported Outcome |
|---|---|---|---|
| Locally advanced HCC with vascular/bile duct invasion | Miriplatin-TACE combined with radiotherapy | Demonstrated synergistic anti-tumor activity on HCC cells through PUMA-mediated apoptosis and cell cycle arrest. | The combination therapy showed a high response rate in the studied patient cohort. |
Co-Administration with Other Chemotherapeutic Agents
To improve therapeutic outcomes, miriplatin has been administered in combination with other platinum-based and non-platinum chemotherapeutic drugs.
The co-administration of miriplatin with cisplatin (B142131), another platinum agent, has been studied as a "double platinum" strategy for unresectable HCC. The rationale is to combine the sustained, slow-release cytotoxic effect of lipophilic miriplatin with the concentration-dependent activity of cisplatin medscape.com.
Another retrospective study comparing TACE with a combination of miriplatin and cisplatin to cisplatin monotherapy found that the double-platinum regimen was associated with a higher objective response rate and longer survival medscape.com. Case reports have also described complete responses in patients with unresectable HCC treated with the miriplatin-TOCE and cisplatin-hepatic arterial infusion combination, further supporting its potential efficacy nih.govnih.gov.
| Study Design | Intervention Arms | Key Efficacy Endpoint | Result |
|---|---|---|---|
| Randomized Phase II Trial | Miriplatin/DDP-H Combination vs. Miriplatin Monotherapy | Progression-Free Survival | 423 days (Combination) vs. 91 days (Monotherapy) nih.govmdpi.com |
| Randomized Phase II Trial | Miriplatin/DDP-H Combination vs. Miriplatin Monotherapy | Disease Control Rate | 77.8% (Combination) vs. 40.0% (Monotherapy) nih.govmdpi.com |
| Retrospective Comparison | Miriplatin + Cisplatin TACE vs. Cisplatin TACE alone | Survival | Prolonged survival observed in the combination group medscape.com |
The utility of miriplatin has also been explored in the context of treatment failure with non-platinum agents. For instance, in patients with unresectable HCC who were unresponsive to TACE with epirubicin (B1671505), switching the chemotherapeutic agent to miriplatin was evaluated. A prospective study found that 22% of patients who had previously not responded to epirubicin achieved a significant treatment effect (≥50% necrosis) after chemoembolization with miriplatin. This suggests that switching to a platinum-based agent like miriplatin can be a viable option for patients whose tumors are refractory to other types of chemotherapy nih.gov. While direct combination studies are limited, this highlights the role of miriplatin in sequential treatment strategies for HCC.
Miriplatin Monohydrate and Emerging Therapeutic Modalities
The treatment landscape for advanced hepatocellular carcinoma has evolved significantly with the introduction of targeted therapies and immunotherapies. While direct clinical trials combining miriplatin with these emerging modalities are not yet widely reported, the potential for such combinations represents a promising area of future research.
Emerging systemic therapies for HCC include multi-kinase inhibitors (e.g., sorafenib (B1663141), lenvatinib (B1674733), regorafenib) that target angiogenic pathways, and immune checkpoint inhibitors (ICIs) that modulate the body's immune response against the tumor mdpi.com. ICIs such as atezolizumab, durvalumab, nivolumab, and pembrolizumab, often in combination with anti-angiogenic agents like bevacizumab, have become a new standard of care in the first-line setting for advanced disease nih.govhematologyandoncology.netmdpi.com.
The rationale for combining a potent locoregional therapy like miriplatin-TACE with these systemic agents is compelling. Miriplatin-TACE can provide robust local tumor control, and the subsequent tumor necrosis may release tumor-specific antigens. This antigen release could potentially enhance the systemic anti-tumor immune response initiated by immune checkpoint inhibitors, creating a synergistic effect between the local and systemic treatments targetedonc.com. Such a combination could be particularly relevant for downstaging tumors, controlling localized disease while the systemic agent manages micrometastases, or as a bridge to other therapies. Future clinical trials are needed to investigate the safety and efficacy of combining miriplatin-based TACE with the current standards of systemic targeted therapy and immunotherapy.
Integration with Immunotherapy Approaches
The integration of chemotherapy with immunotherapy is a promising strategy in oncology, aiming to convert immunologically "cold" tumors into "hot" tumors that are more responsive to immune checkpoint inhibitors (ICIs). Platinum-based agents, in particular, are known to induce immunogenic cell death (ICD), a form of apoptosis that triggers an anti-tumor immune response. This process involves the release of damage-associated molecular patterns (DAMPs), which can promote the maturation of dendritic cells and subsequent activation of tumor-specific T cells.
Recent experimental studies have indicated that oxaliplatin (B1677828), a third-generation platinum agent, can induce immunogenic cell death, suggesting a potential synergistic effect when combined with immunotherapy nih.gov. This principle could theoretically be extended to Miriplatin monohydrate, which shares a similar mechanism of action involving the formation of platinum-DNA adducts and induction of apoptosis nih.gov. By inducing ICD, Miriplatin monohydrate could potentially enhance the efficacy of immune checkpoint inhibitors such as PD-1/PD-L1 and CTLA-4 inhibitors, which are increasingly used in the management of advanced HCC nih.govmdpi.com.
An early example of combining a platinum agent with an immunomodulatory drug in HCC is the PIAF regimen, which consisted of cisplatin, doxorubicin, 5-fluorouracil, and interferon-alpha-2a. A study evaluating this chemo-immunotherapy combination in patients with advanced HCC demonstrated a disease control rate of 50% and a median survival time of 6.0 months, with patients who completed more cycles of treatment showing significantly better survival outcomes nih.gov. While this regimen is not the current standard of care, it provides a foundational proof-of-concept for the combination of platinum-based chemotherapy and immunotherapy in HCC.
Table 1: Research Findings on Platinum-Based Chemo-Immunotherapy in Advanced HCC
| Study/Regimen | Platinum Agent | Immunotherapy Agent | Key Findings | Reference |
|---|---|---|---|---|
| PIAF Regimen | Cisplatin | Interferon-alpha-2a | Disease control rate of 50%; median survival of 6.0 months. Improved survival in patients completing more treatment cycles. | nih.gov |
Potential Synergies with Targeted Molecular Therapies
Targeted molecular therapies, particularly multi-kinase inhibitors (MKIs) that target signaling pathways involved in angiogenesis and tumor proliferation, are a cornerstone of systemic treatment for advanced HCC. Combining these agents with chemotherapy offers a strategy to attack the tumor on multiple fronts. The rationale for combining Miriplatin monohydrate with targeted therapies lies in the potential for complementary mechanisms of action and the ability to overcome resistance.
These findings suggest that the addition of a platinum-based agent can enhance the efficacy of targeted therapies in HCC. Although direct clinical data for Miriplatin monohydrate in combination with targeted agents is not yet available, its localized delivery via TACE could potentially be combined with systemic targeted therapies to achieve both local and systemic disease control.
Table 2: Research Findings on Platinum-Based Chemotherapy in Combination with Targeted Therapies in Advanced HCC
| Platinum Agent Combination | Targeted Therapy | Study Type | Key Findings | Reference |
|---|---|---|---|---|
| Cisplatin (HAIC) + Sorafenib | Sorafenib | Randomized Phase II | Improved median overall survival (10.6 months vs. 8.7 months) compared to sorafenib alone. | nih.govnih.gov |
| Oxaliplatin (FOLFOX-HAIC) + Lenvatinib | Lenvatinib | Identified as an independent factor for improved progression-free survival and overall survival. | ascopubs.org | |
| Gemcitabine (B846) + Oxaliplatin + Erlotinib | Erlotinib | Phase II | Disease control rate of 42% at 24 weeks; median progression-free survival of 35 weeks. | mdpi.com |
Viii. Research Challenges and Future Directions for Miriplatin Monohydrate
Addressing Challenges in Clinical Outcomes and Local Recurrence
A significant area of investigation for miriplatin (B1139251) monohydrate revolves around improving its efficacy in achieving long-term local tumor control and understanding the factors that contribute to treatment failure.
Factors Contributing to Inadequate Tumor Delivery and Early Washout
The unique physicochemical properties of miriplatin monohydrate, while advantageous for its retention in lipiodol, also present challenges. The high viscosity of the miriplatin-lipiodol suspension can impede its penetration into the fine tumor vasculature, leading to suboptimal drug distribution within the tumor. This can result in incomplete tumor necrosis and subsequent local recurrence.
Furthermore, some studies suggest that miriplatin causes less damage to the tumor-feeding arteries compared to other agents mdpi.com. While this may reduce certain adverse effects, it can also contribute to a more rapid restoration of blood supply to the tumor, leading to an "early washout" of the drug and lipiodol from the target lesion mdpi.com. Another contributing factor to local recurrence is the very slow release of active platinum from the miriplatin-lipiodol suspension, with one study noting that only 5.9% of the active platinum is released at 28 days mdpi.com. This slow-release profile may not be sufficient to eradicate all tumor cells, particularly in highly aggressive tumors.
Strategies to Improve Local Control Rates
To counteract the challenges of inadequate tumor delivery and early washout, researchers have been exploring several strategies to enhance the local control rates of miriplatin-based TACE.
One promising approach is the use of combination therapy. A retrospective study comparing TACE with miriplatin alone to a combination of miriplatin and epirubicin (B1671505) demonstrated significantly better local tumor control in the combination therapy group. The local control rates at 6 months and 1 year were 87% and 65% for the miriplatin plus epirubicin group, respectively, compared to 61% and 43% for the miriplatin alone group nih.gov. The addition of epirubicin, a hydrophilic anticancer agent, is thought to induce vascular injury, thereby preventing early recanalization of tumor vessels and enhancing the retention of the chemotherapeutic agents nih.gov. Another combination strategy that has shown promise is the use of miriplatin with cisplatin (B142131) powder, which resulted in a significantly better progression-free survival and disease control rate compared to miriplatin monotherapy in a randomized phase II study nih.gov.
Physical modifications to the miriplatin suspension are also being investigated. Warming the miriplatin-lipiodol suspension to 40°C has been shown to reduce its viscosity, which can enhance its delivery into the distal tumor vessels and improve its therapeutic efficacy nih.gov. Another technique, balloon-occluded TACE (B-TACE), involves temporarily blocking the tumor-feeding artery with a micro-balloon during the infusion of the chemotherapeutic agent. This method aims to increase the intratumoral concentration of the drug and improve treatment outcomes.
| Strategy | Outcome | Reference |
| Combination Therapy (Miriplatin + Epirubicin) | Improved local tumor control rates at 6 and 12 months compared to Miriplatin alone. | nih.gov |
| Combination Therapy (Miriplatin + Cisplatin) | Significantly better progression-free survival and disease control rate compared to Miriplatin monotherapy. | nih.gov |
| Warming Miriplatin-Lipiodol Suspension | Reduced viscosity, potentially enhancing distal drug delivery. | nih.gov |
| Balloon-Occluded TACE (B-TACE) | Aims to increase intratumoral drug concentration. | mdpi.com |
Expanding Therapeutic Applications Beyond Hepatocellular Carcinoma
While miriplatin monohydrate is currently approved for HCC in Japan, its potential efficacy in other solid tumors is a burgeoning area of research patsnap.com. The lipophilic nature of miriplatin and its mechanism of forming platinum-DNA adducts suggest a broader applicability in oncology patsnap.comnih.gov.
Exploration of Miriplatin Monohydrate Efficacy in Other Solid Tumors
Preclinical studies are underway to evaluate miriplatin's activity against various cancer cell lines. For instance, research has explored the use of miriplatin in novel formulations to treat non-small cell lung cancer (NSCLC) and pancreatic cancer pacific.edupacific.edunih.gov. In a study on NSCLC, miriplatin formulated into lipid-based nanoparticles showed significantly stronger anti-cancer activity against a three-dimensional multicellular spheroid model than free miriplatin pacific.edu. Similarly, a miriplatin-loaded liposome (B1194612) (LMPt) demonstrated potent anti-cancer activity in both gemcitabine-resistant and gemcitabine-sensitive pancreatic cancer cells nih.gov. Another study developed nanoparticle-delivered miriplatin ultrasmall dots that were effective in suppressing triple-negative breast cancer lung metastasis by targeting circulating tumor cells nih.gov.
Research into Novel Indications and Mechanisms of Action
Beyond its established role in DNA damage and apoptosis induction patsnap.comnih.gov, research into novel formulations of miriplatin is uncovering new mechanisms of action. A study on a miriplatin-loaded liposome in pancreatic cancer cells revealed that its primary target was the mitochondria, not nuclear DNA as is typical for platinum agents nih.gov. This formulation was found to induce mitophagy, a process of selective degradation of mitochondria, by blocking mitochondrial DNA replication nih.gov. This discovery opens up new avenues for research into miriplatin's potential in cancers where mitochondrial metabolism plays a critical role and suggests that its therapeutic applications could be expanded to other malignancies with similar characteristics.
Advancements in Drug Delivery Systems
The poor solubility of miriplatin monohydrate in both water and common organic solvents has historically limited its clinical application to a suspension in lipiodol for intra-arterial administration pacific.edunih.gov. However, recent advancements in drug delivery systems are poised to overcome this limitation and broaden the therapeutic utility of miriplatin.
Researchers have successfully developed various nano-formulations to encapsulate miriplatin, including liposomes, micelles, and solid lipid nanoparticles (SLNs) pacific.edupacific.edunih.gov. These lipid-based nanoparticles can improve the water solubility and bioavailability of miriplatin, allowing for systemic administration pacific.edunih.gov.
One study successfully developed miriplatin-loaded liposomes with favorable colloidal properties, high drug-loading capacity, and excellent stability nih.gov. These liposomes demonstrated remarkable antitumor activities comparable to commercial cisplatin and oxaliplatin (B1677828) injections in vitro, suggesting their potential for systemic use in various cancers nih.gov. Another research effort focused on creating miriplatin-loaded micelles and SLNs for non-small cell lung cancer pacific.edu. The micelles were found to be smaller and more homogeneous than the SLNs and exhibited high recovery of intact miriplatin pacific.edu. Furthermore, nanoparticle-delivered miriplatin ultrasmall dots have been developed and have shown promise in targeting circulating tumor cells to suppress lung metastasis in triple-negative breast cancer nih.gov.
These advancements in drug delivery systems not only offer the potential for intravenous administration of miriplatin but also open the door to targeted drug delivery, which could enhance therapeutic efficacy while minimizing systemic toxicity.
| Delivery System | Characteristics | Potential Application | Reference |
| Liposomes | Favorable colloidal properties, high drug-loading capacity, excellent stability. | Systemic treatment of various solid tumors. | nih.gov |
| Micelles | Small, homogeneous nanoparticles with high recovery of intact miriplatin. | Non-small cell lung cancer. | pacific.edu |
| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles to improve solubility and bioavailability. | Non-small cell lung cancer. | pacific.edupacific.edu |
| Ultrasmall Dots | Nanoparticle-delivered for systemic administration. | Targeting circulating tumor cells in triple-negative breast cancer. | nih.gov |
Development of Next-Generation Formulations for Targeted Delivery
A significant hurdle in expanding the application of miriplatin is its poor solubility in both water and common organic solvents, which restricts its administration to TACE with iodinated poppy seed oil suspension. pacific.edunih.gov To overcome this, research is actively exploring novel nano-formulations to enable systemic administration and improve therapeutic efficacy in cancers beyond HCC, such as non-small cell lung cancer (NSCLC) and pancreatic cancer. pacific.edunih.gov
Lipid-based nanoparticles, including micelles, liposomes, and solid lipid nanoparticles (SLNs), have emerged as promising delivery systems. pacific.edu These formulations encapsulate miriplatin, enhancing its delivery and anti-cancer activity. For instance, studies have shown that miriplatin-loaded micelles and SLNs can be effectively prepared using methods like film-hydration and co-solvent slow evaporation. pacific.edupacific.edu
These nano-formulations offer several advantages:
Improved Physicochemical Properties: They can be formulated to have small, homogeneous sizes, with micelles measuring around 10-15 nm and SLNs around 120 nm. pacific.edupacific.edu
High Drug Recovery: Many of these formulations achieve high recovery of the platinum element, with miriplatin-loaded micelles showing nearly 100% recovery of the intact drug. pacific.edu
Enhanced Anti-Cancer Activity: In preclinical models, such as 3D multicellular spheroids of lung cancer cells, miriplatin-loaded micelles demonstrated a lower IC50 value (approximately 25 µM) compared to cisplatin (84.78 µM), indicating higher potency. pacific.edu
The table below summarizes the characteristics of different miriplatin nano-formulations from a study targeting NSCLC.
| Formulation Type | Average Size | Intact Miriplatin Recovery | Morphology (TEM) |
| Micelles | ~15 nm | ~100% | Spherical dots (~10 nm) |
| Liposomes | ~180 nm | Not specified | Not specified |
| Solid Lipid Nanoparticles (SLNs) | ~120 nm | ~30% | Spherical and rod-like (~120 nm) |
Data sourced from studies on lipid-based nano-formulations for Miriplatin. pacific.edu
These next-generation formulations represent a critical step towards potentially using miriplatin for intravenous administration, thereby expanding its therapeutic reach to various solid tumors. nih.gov
Strategies for Overcoming Resistance Mechanisms Related to Delivery
Chemoresistance remains a significant barrier to the long-term efficacy of platinum-based drugs. researchgate.net For miriplatin, overcoming resistance is closely tied to optimizing its delivery to and accumulation within cancer cells. Novel formulations are a key strategy in this endeavor.
One study reported the development of a miriplatin-loaded liposome, termed LMPt, which demonstrated potent anti-cancer activity in both gemcitabine-sensitive and gemcitabine-resistant pancreatic cancer cells. nih.gov This suggests that the liposomal delivery mechanism can bypass certain resistance pathways. The key findings include:
Enhanced Cellular Uptake: LMPt exhibited faster cellular entry and greater accumulation of miriplatin within cancer cells compared to the drug alone. nih.gov
Alternative Mechanism of Action: The study revealed that the primary target of LMPt is the mitochondria, where it induces mitophagy, rather than the cell's DNA, which is the conventional target for platinum agents. This alternative pathway may be effective in cells that have developed resistance to DNA-damaging agents. nih.gov
Role of Caveolin-1 (B1176169) (Cav-1): The level of the protein Caveolin-1 was found to determine the rate of LMPt entry and the specific endocytosis pathway used by the cells, highlighting a potential biomarker for sensitivity to this formulation. nih.gov
Another strategy involves switching therapeutic agents in non-responsive patients. A prospective study evaluated the efficacy of TACE with miriplatin in HCC patients who were unresponsive to initial treatment with epirubicin. nih.gov In this study, 22% of patients who were switched to miriplatin showed a significant therapeutic response (≥50% tumor necrosis), indicating that miriplatin can be a viable second-line option to overcome resistance to other chemotherapeutic agents in the TACE setting. nih.gov
Pharmacogenomic and Biomarker Research
The variability in patient responses to chemotherapy underscores the need for predictive biomarkers to guide treatment decisions. Pharmacogenomics plays a crucial role in identifying individuals who are most likely to respond to a drug or experience adverse effects. fda.gov
Identification of Predictive Biomarkers for Miriplatin Monohydrate Response
Research into predictive biomarkers for miriplatin is emerging. In a study of HCC patients who had not responded to epirubicin and were subsequently treated with miriplatin TACE, univariate analysis identified two potential predictive factors for a positive therapeutic response: nih.gov
| Biomarker | Threshold for Positive Response | Statistical Significance (P-value) |
| Alpha-fetoprotein-L3 (AFP-L3) | <10% | < 0.05 |
| Serum Albumin | ≥3.6 g/dl | < 0.05 |
These findings suggest that patients with lower levels of the tumor marker AFP-L3 and higher levels of serum albumin (indicating better liver function) may be more likely to benefit from switching to miriplatin. nih.gov While preliminary, this research opens the door for validating these biomarkers in larger patient cohorts to enable more personalized treatment strategies for HCC.
Regulatory and Development Landscape Considerations
The path to broader clinical adoption for any drug, including new formulations of miriplatin, is governed by a stringent regulatory landscape. Navigating this landscape presents a significant challenge in drug development. pharmexec.comescientificpublishers.com
Navigating Challenges in Advanced Clinical Development
While miriplatin is approved for HCC treatment in Japan, advancing its clinical development for new indications or formulations, particularly in other regions like the United States and Europe, involves several hurdles. patsnap.comsumitomo-chem.co.jp
Regulatory Framework for Nanomedicine: Novel nano-formulations of miriplatin may not fit neatly into traditional regulatory frameworks. diversatechnologies.com Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) face challenges in classifying these complex products, which can complicate and prolong the approval process. pharmexec.comdiversatechnologies.com
Manufacturing and Quality Control: Transitioning from small-scale laboratory production of nano-formulations to large-scale manufacturing is a major challenge. Ensuring batch-to-batch consistency, purity, and quality is critical and requires robust, validated processes to meet Good Manufacturing Practices (GMP) standards.
Clinical Trial Design: Designing clinical trials for advanced therapies presents its own complexities. For new miriplatin formulations, trials must be designed to not only demonstrate safety and efficacy but also to evaluate the unique pharmacokinetic and biodistribution properties of the nanoparticles. diversatechnologies.com Furthermore, recruiting sufficient patient populations for trials, especially for new indications, can be a time-consuming and costly endeavor. escientificpublishers.com
Global Regulatory Harmonization: Differences in regulatory requirements between countries can pose significant challenges for multinational clinical trials and simultaneous market applications. escientificpublishers.com Achieving alignment among various regulatory bodies on data requirements and standards is a formidable task.
Successfully navigating these challenges will require early and frequent engagement with regulatory agencies, meticulous planning of manufacturing processes, and the design of robust clinical trials to clearly demonstrate the value and safety of next-generation miriplatin therapies. diversatechnologies.com
Post-Market Surveillance and Real-World Evidence Generation
Following its approval in Japan for the treatment of hepatocellular carcinoma (HCC), the ongoing evaluation of Miriplatin monohydrate has been supported by post-market surveillance and the generation of real-world evidence. In Japan, the pharmacovigilance system includes a reexamination process for new drugs to verify their safety and efficacy in a broader patient population after marketing. This framework allows for the collection and analysis of real-world data to complement the findings from pre-approval clinical trials.
A number of retrospective observational studies have been conducted in Japan, providing real-world insights into the use of Miriplatin, primarily in the context of transcatheter arterial chemoembolization (TACE). These studies have often compared the effectiveness and safety of Miriplatin-based TACE with regimens using other platinum-based drugs, such as Cisplatin.
One such retrospective cohort study compared the survival benefits of Miriplatin-based TACE against Cisplatin-based TACE. After adjusting for baseline patient characteristics using propensity score matching, the study found that the median survival time for patients treated with Miriplatin was not inferior to that of patients who received Cisplatin.
Another study retrospectively analyzed 115 patients who underwent TACE with a Miriplatin-lipiodol suspension and compared them to 131 patients who received a Cisplatin-lipiodol suspension. The findings suggested that Miriplatin-lipiodol suspension had comparable short-term therapeutic effects to the Cisplatin-lipiodol suspension.
While these independent, real-world studies provide valuable data on the performance of Miriplatin in clinical practice, publicly available information regarding a formal, manufacturer-sponsored post-market surveillance plan or a comprehensive re-examination report from the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) remains limited. The existing real-world evidence is primarily derived from academic research rather than a structured, nationwide post-marketing surveillance program with publicly disclosed results.
The generation of further real-world evidence will be crucial for a more comprehensive understanding of the long-term effectiveness and safety profile of Miriplatin monohydrate in a diverse patient population with HCC. Future research in this area could focus on establishing larger, prospective registries to systematically collect data on long-term outcomes, patterns of use, and the impact of Miriplatin on different patient subgroups encountered in routine clinical care.
Q & A
Q. What are the critical handling protocols for Miriplatin monohydrate to ensure experimental reproducibility and researcher safety?
Miriplatin monohydrate requires strict adherence to safety protocols due to its acute toxicity (oral, dermal) and respiratory irritation risks . Researchers should:
- Use personal protective equipment (PPE), including NIOSH-approved respirators for aerosol control and EN 374-certified gloves to prevent skin contact .
- Maintain storage conditions at controlled temperatures (<25°C) in airtight containers to preserve stability .
- Implement engineering controls (e.g., fume hoods) during synthesis or formulation to minimize airborne exposure .
Q. Which analytical methods are recommended for quantifying platinum-DNA adducts in Miriplatin monohydrate studies?
High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is optimal for detecting platinum-DNA complexes. Methodological steps include:
Q. How should synthesis and purity data for Miriplatin monohydrate be documented to meet publication standards?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by:
- Including detailed synthetic protocols (e.g., reaction temperatures, molar ratios, purification steps).
- Providing characterization data (¹H/¹³C NMR, elemental analysis) for novel batches .
- Referencing established CAS numbers (e.g., 250159-48-9) to resolve discrepancies in public databases .
Advanced Research Questions
Q. What experimental designs can address contradictions in Miriplatin monohydrate’s tumor selectivity across preclinical models?
Contradictions may arise from variations in carrier systems (e.g., Lipiodol vs. aqueous suspensions) or tumor vascularization. To resolve these:
- Use orthotopic hepatocellular carcinoma (HCC) models with standardized Lipiodol infusion rates (e.g., 0.1 mL/min) .
- Quantify platinum retention in tumors vs. healthy tissue via autoradiography or X-ray fluorescence imaging .
- Conduct dose-escalation studies to correlate intratumoral platinum levels with apoptosis markers (e.g., caspase-3 activation) .
Q. How can computational modeling enhance the optimization of Miriplatin monohydrate’s lipophilic formulation?
Molecular dynamics (MD) simulations can predict carrier-drug interactions by:
Q. What strategies mitigate batch-to-batch variability in Miriplatin monohydrate’s cytotoxicity assays?
Variability often stems from differences in crystallinity or residual solvents. Mitigation approaches include:
- Standardizing recrystallization protocols (e.g., solvent:antisolvent ratios, cooling rates).
- Performing differential scanning calorimetry (DSC) to verify polymorphic consistency .
- Using cell viability assays (e.g., CCK-8) with internal controls (e.g., cisplatin) to normalize IC₅₀ values .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting pharmacokinetic data from Miriplatin monohydrate studies?
- Apply meta-analysis frameworks to compare studies, focusing on variables like:
- Administration routes (intra-arterial vs. intravenous).
- Sampling timepoints (e.g., 24h vs. 72h post-administration) .
Q. What in vivo imaging techniques validate the sustained release of Miriplatin monohydrate in HCC models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
